(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine is a chiral compound with a unique bicyclic structure consisting of two cyclopropane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine typically involves the formation of cyclopropane rings through reactions such as the Simmons-Smith reaction, where carbenoids react with alkenes to form cyclopropanes . Another method involves the use of carbenes generated in situ from reagents like chloroform and potassium hydroxide .
Industrial Production Methods
. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The strained ring system makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The strained ring system allows it to participate in unique chemical reactions, which can modulate biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring compound with similar reactivity.
Bicyclo[1.1.0]butane: Another strained bicyclic compound with unique properties
Uniqueness
(1R,2R)-[1,1’-Bi(cyclopropan)]-2-amine is unique due to its specific chiral configuration and the presence of two cyclopropane rings, which impart distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H11N |
---|---|
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
(1R,2R)-2-cyclopropylcyclopropan-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
SZVQRCAIAVDYOF-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC1[C@H]2C[C@H]2N |
Kanonische SMILES |
C1CC1C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.